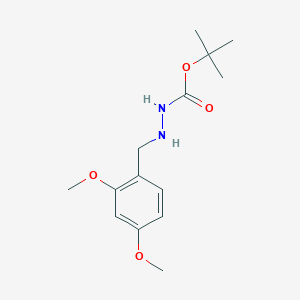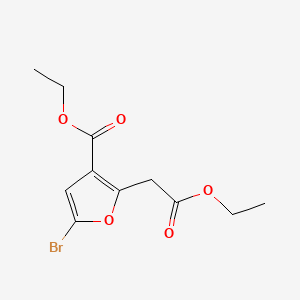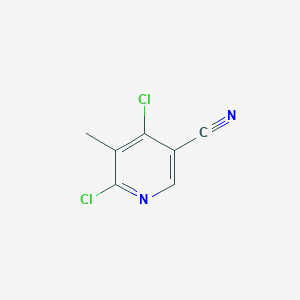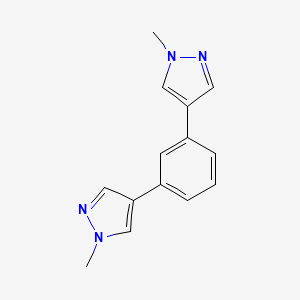
1,3-Bis(1-methyl-4-pyrazolyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-methyl-4-pyrazolyl)benzene is a heterocyclic compound that features a benzene ring substituted with two 1-methyl-4-pyrazolyl groups at the 1 and 3 positions. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methyl-4-pyrazolyl)benzene typically involves the reaction of 1-methyl-4-pyrazole with benzene derivatives under specific conditions. One common method is the one-pot pseudo three-component reaction involving 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazins, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as piperidine or nano-magnetic Fe3O4-based vanadic acid to enhance the reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-methyl-4-pyrazolyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Bis(1-methyl-4-pyrazolyl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(1-methyl-4-pyrazolyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(1-methyl-4-pyrazolyl)benzene
- 1,3-Bis(4-pyrazolyl)benzene
- 1,3-Bis(1-phenyl-4-pyrazolyl)benzene
Uniqueness
1,3-Bis(1-methyl-4-pyrazolyl)benzene is unique due to its specific substitution pattern and the presence of methyl groups on the pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-methyl-4-[3-(1-methylpyrazol-4-yl)phenyl]pyrazole |
InChI |
InChI=1S/C14H14N4/c1-17-9-13(7-15-17)11-4-3-5-12(6-11)14-8-16-18(2)10-14/h3-10H,1-2H3 |
InChI Key |
VPYBUGIIIOMCIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


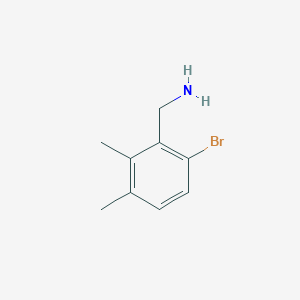
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)

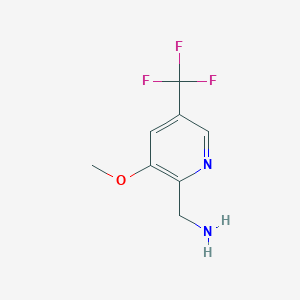
![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)
